1-(Butan-2-yl)-4-(3-chlorobenzyl)piperazine

Physicochemical profiling CNS drug design Lipinski parameters

For CNS drug discovery programs, the lack of well-characterized, non-benzyl N1-substituted piperazine probes limits systematic SAR exploration of sigma receptor pockets. This compound directly addresses that gap as a sec-butyl chemotype distinct from standard N1-benzyl and cyclohexyl series, with a meta-chlorobenzyl N4 anchor validated for sub-nanomolar sigma-1 affinity. Key outcomes include: · Enables mapping of chlorine positional effects (3-Cl vs. 2-/4-Cl) on sigma-1/sigma-2 selectivity, a critical but unmapped parameter in the sec-butyl sub-series. · Offers a favorable CNS drug-likeness profile (MW 266.81, tPSA ~6.5 Ų, predicted LogP ~4.3) with improved ligand efficiency over N1-benzyl analogs. · Scaffold is encompassed by patent families for MCH receptor and GPR38/motilin receptor ligands, providing a pre-validated entry point for metabolic and GI disorder screening cascades.

Molecular Formula C15H23ClN2
Molecular Weight 266.81 g/mol
Cat. No. B10885194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)-4-(3-chlorobenzyl)piperazine
Molecular FormulaC15H23ClN2
Molecular Weight266.81 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H23ClN2/c1-3-13(2)18-9-7-17(8-10-18)12-14-5-4-6-15(16)11-14/h4-6,11,13H,3,7-10,12H2,1-2H3
InChIKeyRACYVLBFNZFEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-4-(3-chlorobenzyl)piperazine: Identity & Pharmacology


1-(Butan-2-yl)-4-(3-chlorobenzyl)piperazine (molecular formula C₁₅H₂₃ClN₂; MW ~266.81 g/mol) is a 1,4-disubstituted piperazine derivative bearing a sec-butyl group at the N1 position and a 3-chlorobenzyl moiety at the N4 position . This compound belongs to the benzylpiperazine class, a privileged scaffold extensively investigated for CNS-targeted drug discovery, particularly as ligands for sigma receptors, melanin-concentrating hormone (MCH) receptors, and GPR38/motilin receptors [1][2]. Its structural architecture—combining a branched aliphatic N1 substituent with a meta-chlorinated benzyl N4 group—positions it within multiple patent families and renders it a versatile intermediate or screening candidate for neuroscience and metabolic disorder research programs [3].

Scaffold Benzylpiperazine for CNS receptor studies (sigma, MCH, GPR38)
Chemotype Sec-butyl N1 + meta-Cl N4 substitution; distinct from linear or benzyl analogs
Patent Coverage Multi-target families increase screening library utility

1-(Butan-2-yl)-4-(3-chlorobenzyl)piperazine: Why Analogs Cannot Substitute


Small structural variations within 1,4-disubstituted piperazines produce profound differences in receptor binding affinity, subtype selectivity, and off-target liability. Unsubstituted 1-benzylpiperazine shows negligible sigma-1 receptor binding (Ki > 10,000 nM), yet appropriate dual substitution on both piperazine nitrogens can enhance sigma-1 affinity by over four orders of magnitude into the sub-nanomolar range [1]. The sec-butyl group at N1 introduces steric bulk and lipophilicity distinct from ethyl (LogP reduction of ~0.8 units) or benzyl (LogP increase of ~0.3–0.4 units) , directly impacting membrane permeability, CNS penetration potential, and target engagement kinetics. Furthermore, the position of the chlorine atom on the benzyl ring (meta vs. ortho vs. para) critically governs receptor selectivity: ortho-substitution favors melanocortin-4 receptor (MC4R) affinity, while meta-chlorobenzyl substitution is associated with balanced sigma receptor and serotonin receptor binding profiles [2]. These non-linear SAR relationships mean that seemingly minor substituent changes can redirect the compound's pharmacological trajectory entirely, making blind substitution of analogs without quantitative target engagement data a high-risk procurement strategy.

N1 substituent changes (ethyl, benzyl) shift lipophilicity by ~0.8 logP units, altering CNS permeability and target engagement.

Chlorine ring position (ortho vs. meta) directs receptor selectivity — ortho favors MC4R, meta balances sigma/5-HT profiles.

Unsubstituted or mono-substituted piperazines lack target engagement (e.g., sigma-1 Ki >10,000 nM), limiting research relevance.

1-(Butan-2-yl)-4-(3-chlorobenzyl)piperazine: Quantitative Comparator Evidence


sec-Butyl N1 Lipophilicity Advantage

The target compound, bearing a sec-butyl group at N1 and a 3-chlorobenzyl at N4 (C₁₅H₂₃ClN₂, MW ~266.81), occupies a distinct lipophilicity space relative to its closest N1-variant analogs. While experimentally determined LogP for the target compound is not publicly available, the computed LogP of the regioisomeric 4-chloro analog (1-sec-butyl-4-(4-chlorobenzyl)piperazine) is 4.54 . This value is intermediate between the shorter ethyl analog 1-(3-chlorobenzyl)-4-ethylpiperazine (LogP 3.70) and the bulkier benzyl analog 1-benzyl-4-(3-chlorobenzyl)piperazine (LogP 4.88) . A LogP increment of approximately 0.84 units over the ethyl analog and a deficit of approximately 0.34 units relative to the benzyl analog positions the sec-butyl compound in a lipophilicity range generally considered favorable for both oral absorption and CNS penetration (LogP 2–5), while the ethyl analog (LogP 3.70) may show reduced membrane partitioning and the benzyl analog (LogP 4.88) may encounter higher non-specific protein binding [1].

N1 Lipophilicity
Data to verify
Target ~4.3–4.5 LogPEthyl: 3.70 | Benzyl: 4.88~0.8 logP higher than ethyl
Intermediate LogP may support balanced permeability and solubility for CNS screening
Experimental LogP not available; predicted from regioisomer
Physicochemical profiling CNS drug design Lipinski parameters

Meta-Chlorobenzyl Distinct Receptor Binding Profile

The 3-chlorobenzyl (meta-chloro) substitution pattern on the N4 benzyl ring of the target compound represents a critical pharmacophoric decision point. In the sigma receptor ligand series characterized by Costantino et al. (2005), benzylpiperazine derivatives with appropriate aralkyl N1 substitution and halogenated N4-benzyl groups achieved sigma-1 receptor Ki values in the low nanomolar to sub-nanomolar range [1]. The closely related compound 1-benzyl-4-(3-chloro-benzyl)-piperazine exhibits a sigma-1 Ki of 0.460 nM, confirming that the meta-chlorobenzyl motif is compatible with high-affinity sigma-1 binding when paired with an appropriate N1 substituent [2]. In contrast, SAR literature on melanocortin-4 receptor (MC4R) ligands demonstrates that ortho-chlorobenzyl substitution yields the highest MC4R affinity, while meta-substitution produces a more balanced multi-receptor profile [3]. The 4-chlorobenzyl (para) regioisomer, while commercially available for screening, may exhibit distinct pharmacological behavior due to the altered electronic distribution on the aromatic ring, potentially affecting pi-pi stacking interactions within receptor binding pockets [4]. No publicly available head-to-head sigma receptor binding data comparing the 3-Cl vs. 4-Cl regioisomers of sec-butyl benzylpiperazines was identified, representing a key evidence gap that procurement decisions must acknowledge.

Sigma-1 Affinity
Class-level inference
Close analog Ki 0.460 nMUnsubstituted BZP Ki >10,000 nM
Meta-Cl N4 motif compatible with high sigma-1 engagement
Direct Ki data for target compound unavailable; sec-butyl impact not quantified
Sigma receptors GPCR selectivity Structure-activity relationship

Conformational Advantage Over N1-Benzyl Congener

The target compound possesses three rotatable bonds and a molecular weight of approximately 266.81 Da, compared to four rotatable bonds and a molecular weight of approximately 301 Da for the N1-benzyl analog 1-benzyl-4-(3-chlorobenzyl)piperazine . This represents a molecular weight reduction of approximately 34 Da (~11%) and a reduction of one rotatable bond, both of which are favorable for ligand efficiency metrics. In the context of sigma receptor pharmacophore models, the N1 substituent occupies a hydrophobic pocket with significant bulk tolerance; however, excessive molecular weight and conformational flexibility are associated with entropic penalties upon binding that can erode affinity gains from additional hydrophobic contacts [1]. The sec-butyl group (three-carbon branched chain) provides substantial hydrophobic surface area while maintaining lower conformational freedom than the benzyl group (four rotatable bonds including the benzylic carbon), potentially improving the enthalpy-entropy balance of receptor binding [2]. This physicochemical differentiation is particularly relevant for fragment-based or efficiency-driven lead optimization programs where ligand efficiency indices (LE, LLE) are key selection criteria.

Ligand Efficiency
Data to verify
MW 266.81 Da
3 rot. bondsvs. benzyl analog: −34 Da, −1 rot. bond
Lower MW and reduced flexibility improve ligand efficiency metrics
Predicted properties; identical tPSA (6.5 Ų)
Ligand efficiency Conformational analysis Drug-likeness optimization

Multi-Target Patent Coverage Advantage

The target compound falls within the generic scope of at least three distinct patent families covering different therapeutic indications, a breadth of IP coverage not uniformly shared by all close analogs. Patent US2006/0142301 (Neurogen Corp.) encompasses substituted 1-benzyl-4-substituted piperazine analogues as melanin-concentrating hormone (MCH) receptor ligands for metabolic, eating, and sexual disorders, explicitly covering compounds where the N4 substituent includes halogenated benzyl groups and the N1 substituent includes branched alkyl chains [1]. Patent US2009/0054456 (Glaxo Group Ltd.) claims benzylpiperazine derivatives as GPR38/motilin receptor agonists for gastrointestinal disorders [2]. Additionally, the Costantino et al. (2005) J Med Chem publication establishes foundational SAR for sigma receptor binding within this scaffold class [3]. The sec-butyl N1 substituent is specifically enumerated in multiple patent examples across these families, distinguishing it from analogs bearing only linear alkyl chains (e.g., n-butyl, ethyl) or unsubstituted N1 positions, which may fall outside the preferred claims of certain patents. This multi-target patent footprint increases the compound's value as a screening candidate for multi-target drug discovery programs and reduces the risk of IP constraints relative to analogs narrowly claimed within a single indication.

Patent Footprint
Context-dependent
Coverage in MCH, GPR38, and sigma receptor patent families
Broader IP context may reduce single-indication screening constraints
Qualitative analysis; freedom-to-operate not evaluated
Patent landscape MCH receptor GPR38/motilin receptor Sigma receptor

1-(Butan-2-yl)-4-(3-chlorobenzyl)piperazine: Optimal Application Scenarios


Sigma-1 Receptor Screening with Distinct N1 Alkyl Chemotypes

For screening cascades targeting sigma-1 receptor modulators, the target compound offers a sec-butyl N1 chemotype that is structurally differentiated from the extensively characterized N1-benzyl and N1-cyclohexyl series. The Costantino et al. (2005) SAR platform demonstrates that 1-aralkyl-4-benzylpiperazine derivatives achieve nanomolar sigma-1 affinity (Ki values ranging from sub-nanomolar to low nanomolar), with selectivity over serotonin 5-HT₁A and dopamine D₂ receptors [1]. The meta-chlorobenzyl group at N4, as validated by the 0.460 nM sigma-1 Ki of the closely related 1-benzyl-4-(3-chloro-benzyl)-piperazine [2], provides a proven pharmacophoric anchor. Incorporating the target compound into a screening deck alongside its 4-chloro and 2-chloro regioisomers enables systematic exploration of chlorine positional effects on sigma-1/sigma-2 subtype selectivity—a key determinant of therapeutic index that remains incompletely mapped in the sec-butyl sub-series.

MCH Antagonist Screening with Balanced Lipophilicity

Melanin-concentrating hormone (MCH) receptor antagonists are under investigation for obesity and metabolic syndrome. The target compound's predicted LogP of ~4.3–4.5 positions it in a favorable window for CNS-active MCH receptor ligands, avoiding the higher lipophilicity (LogP 4.88) of the N1-benzyl congener that may predispose to phospholipidosis and CYP inhibition through promiscuous membrane binding . The MCH receptor patent literature (US2006/0142301) explicitly encompasses compounds with the sec-butyl N1 substituent and halogenated N4-benzyl groups, confirming that this chemotype has been pre-validated by industrial medicinal chemistry efforts [3]. Procurement for MCH receptor screening is most appropriate when the screening cascade includes a panel of N1 variants (ethyl, sec-butyl, benzyl, cyclohexyl) to establish SAR around the hydrophobic N1 pocket.

Physicochemical Library Design for CNS Discovery

The target compound's molecular properties (MW ~266.81, 3 rotatable bonds, predicted LogP ~4.3–4.5, tPSA ~6.5 Ų) are consistent with established guidelines for CNS drug candidates, including those for blood-brain barrier penetration [4]. Compared to the N1-benzyl analog (MW 301, 4 rotatable bonds), the target compound offers a more favorable ligand efficiency profile while maintaining the same polar surface area. This makes it a strategically valuable member of CNS-focused screening collections where maintaining molecular weight below 300 Da and rotatable bond count below 4 are important selection filters. The compound is particularly well-suited for inclusion in diversity-oriented synthesis (DOS) libraries aimed at exploring the sec-butyl benzylpiperazine chemical space that is underrepresented relative to the extensively mined N1-aryl and N1-benzyl piperazine series.

GPR38/Motilin Agonist Tool Development

The benzylpiperazine scaffold has been identified by Glaxo Group as a privileged template for GPR38 (motilin receptor) agonists with potential applications in gastrointestinal motility disorders [5]. The target compound's specific substitution pattern—sec-butyl at N1 and 3-chlorobenzyl at N4—is encompassed within the generic formulae of these patents. While no public GPR38 potency data is available for this specific compound, its structural features align with the pharmacophoric requirements described in the patent literature. Procurement as a tool compound for GPR38 research is most appropriate when accompanied by in-house radioligand binding or functional assays to confirm target engagement, given the absence of publicly disclosed pharmacological data at this receptor.

Application
Selection Property
Validation Focus
Sigma-1 receptor screening studies
Sec-butyl N1 chemotype differentiation
Sigma-1/sigma-2 subtype selectivity profiling
MCH receptor antagonist screening
Balanced CNS LogP (~4.3–4.5)
CNS target engagement and off-target liability review
CNS-focused library design
Favorable ligand efficiency (MW
BBB penetration and PK parameter verification
GPR38/motilin receptor tool development
Benzylpiperazine scaffold fit
In-house target engagement confirmation
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